4-Amino-1-hydroxy-2-naphthoic acid 4-Amino-1-hydroxy-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 13065-87-7
VCID: VC21078725
InChI: InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

4-Amino-1-hydroxy-2-naphthoic acid

CAS No.: 13065-87-7

Cat. No.: VC21078725

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-hydroxy-2-naphthoic acid - 13065-87-7

Specification

CAS No. 13065-87-7
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 4-amino-1-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15)
Standard InChI Key FGVNXCHIPUMQON-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

4-Amino-1-hydroxy-2-naphthoic acid, also known as 4-amino-1-hydroxynaphthalene-2-carboxylic acid, is a substituted naphthalene derivative with three functional groups attached to the naphthalene ring system . The compound features an amino group at position 4, a hydroxyl group at position 1, and a carboxylic acid group at position 2 of the naphthalene ring. This particular substitution pattern distinguishes it from other naphthoic acid derivatives and contributes to its unique chemical and potential biological properties.

Structural Features

The structure of 4-Amino-1-hydroxy-2-naphthoic acid consists of a naphthalene core (two fused benzene rings) with three functional groups arranged in specific positions. The carboxylic acid group (-COOH) at position 2 is adjacent to the hydroxyl group (-OH) at position 1, creating a potential for intramolecular hydrogen bonding. The amino group (-NH₂) at position 4 introduces basic properties to the molecule. This arrangement of functional groups creates a compound with both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) sites, making it amphoteric in nature.

Synthesis and Preparation Methods

Possible Synthetic Routes

Based on synthetic methods for similar naphthoic acid derivatives, potential routes to 4-Amino-1-hydroxy-2-naphthoic acid might include:

  • Starting with 1-hydroxy-2-naphthoic acid and introducing the amino group at position 4 through controlled nitration followed by reduction

  • Beginning with a 4-substituted naphthalene derivative and sequentially introducing the hydroxyl and carboxylic acid groups

  • Utilizing oxabenzonorbornadiene chemistry, similar to the approach mentioned for other naphthoic acid derivatives, potentially followed by functionalization to introduce the amino group

The synthesis of naphthoic acid derivatives often requires careful control of reaction conditions to achieve regioselectivity, particularly when introducing multiple functional groups to specific positions on the naphthalene ring system.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 4-Amino-1-hydroxy-2-naphthoic acid can be achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons of the naphthalene ring

    • ¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and carbons bearing the hydroxyl and amino groups

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carboxylic acid group (C=O stretch, O-H stretch)

    • N-H stretching bands from the amino group

    • O-H stretching band from the hydroxyl group

    • C=C stretching bands from the aromatic system

  • Mass Spectrometry:

    • The exact mass of 203.058 could be used for identification

    • Fragmentation patterns would show characteristic losses of water, carbon dioxide, and ammonia

Chromatographic Analysis

Chromatographic methods suitable for analyzing 4-Amino-1-hydroxy-2-naphthoic acid include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions with UV detection

    • Potential for fluorescence detection due to the naphthalene chromophore

  • Thin-Layer Chromatography (TLC):

    • Using appropriate solvent systems for visualization

    • Possible visualization with UV light due to the aromatic system

  • Gas Chromatography (GC):

    • May require derivatization of the carboxylic acid and hydroxyl groups for improved volatility

    • Mass spectrometry (GC-MS) could provide additional structural confirmation

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related naphthoic acid derivatives provide context for understanding 4-Amino-1-hydroxy-2-naphthoic acid:

  • 4-Hydroxy-2-naphthoic acid (CAS: 1573-91-7):

    • Differs by lacking the amino group at position 4

    • Has a molecular weight of 188.179 g/mol

    • Melting point of 182-183 °C

    • Higher LogP value (2.24360) indicating somewhat less polarity

  • 1-Hydroxy-2-naphthoic acid:

    • Lacks the amino group at position 4

    • Used in the synthesis of various derivatives through Lewis-acid-mediated transformations

  • 3-Amino-2-naphthoic acid:

    • Features a different positioning of the amino group (position 3 vs. position 4)

    • Has been prepared historically by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure, in the presence of catalysts

Structure-Property Relationships

Comparing 4-Amino-1-hydroxy-2-naphthoic acid with its structural analogs reveals several important structure-property relationships:

  • The addition of an amino group to the naphthalene ring increases water solubility and decreases lipophilicity compared to non-aminated analogs.

  • The specific positioning of functional groups affects the compound's physical properties and reactivity. For example:

    • The proximity of the hydroxyl group to the carboxylic acid group in 1-hydroxy-2-naphthoic acid derivatives enables intramolecular hydrogen bonding

    • The amino group at position 4 in 4-Amino-1-hydroxy-2-naphthoic acid likely influences the electronic properties of the ring system differently than an amino group at position 3

  • These structural differences translate to varying biological activities and applications among these related compounds.

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